2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(2-PYRIDINYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a thiazolyl ring, and a pyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(2-PYRIDINYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the imidazolidinyl ring through the reaction of a chlorobenzyl derivative with an appropriate amine under controlled conditions. The thiazolyl and pyridinyl rings are then introduced through subsequent reactions involving thioamide and pyridine derivatives, respectively. The final step usually involves the coupling of these intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors that can influence the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(2-PYRIDINYL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide variety of substituted analogs with potentially different properties and activities.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is of interest as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(2-PYRIDINYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(2-PYRIDINYL)-1,3-THIAZOL-2-YL]ACETAMIDE include:
- 2-(2-(4-(2-chlorobenzyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
Uniqueness
What sets 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(2-PYRIDINYL)-1,3-THIAZOL-2-YL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H16ClN5O3S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H16ClN5O3S/c21-13-6-2-1-5-12(13)10-26-18(28)15(24-20(26)29)9-17(27)25-19-23-16(11-30-19)14-7-3-4-8-22-14/h1-8,11,15H,9-10H2,(H,24,29)(H,23,25,27) |
InChI Key |
XQKMCAGIFSWYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)Cl |
Origin of Product |
United States |
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